molecular formula C12H24N2O2S B12106065 1-Methanesulfonyl-2-(piperidin-4-yl)azepane

1-Methanesulfonyl-2-(piperidin-4-yl)azepane

Katalognummer: B12106065
Molekulargewicht: 260.40 g/mol
InChI-Schlüssel: QOPLSPCNCCZYOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methanesulfonyl-2-(piperidin-4-yl)azepane is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂S and a molecular weight of 260.40 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to an azepane ring, which is further substituted with a piperidin-4-yl group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Methanesulfonyl-2-(piperidin-4-yl)azepane involves several steps. One common synthetic route includes the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Methanesulfonyl-2-(piperidin-4-yl)azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methanesulfonyl-2-(piperidin-4-yl)azepane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methanesulfonyl-2-(piperidin-4-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Methanesulfonyl-2-(piperidin-4-yl)azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Eigenschaften

Molekularformel

C12H24N2O2S

Molekulargewicht

260.40 g/mol

IUPAC-Name

1-methylsulfonyl-2-piperidin-4-ylazepane

InChI

InChI=1S/C12H24N2O2S/c1-17(15,16)14-10-4-2-3-5-12(14)11-6-8-13-9-7-11/h11-13H,2-10H2,1H3

InChI-Schlüssel

QOPLSPCNCCZYOD-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCCCCC1C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.